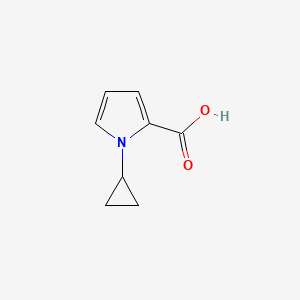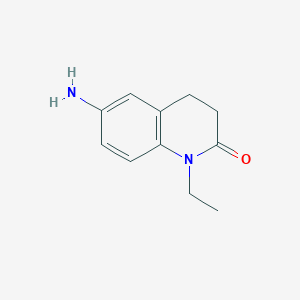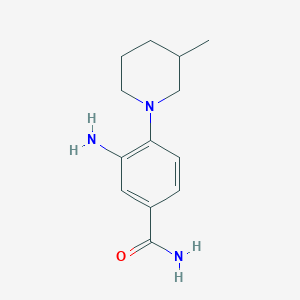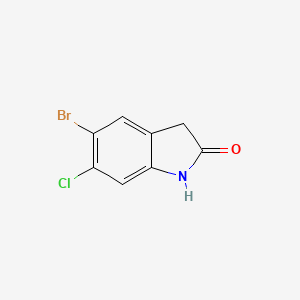
1-环丙基-1H-吡咯-2-羧酸
描述
“1-cyclopropyl-1H-pyrrole-2-carboxylic acid” is a chemical compound with the molecular formula C8H9NO2 and a molecular weight of 151.16 . It is a type of heterocyclic building block .
Synthesis Analysis
The synthesis of pyrrole derivatives, such as “1-cyclopropyl-1H-pyrrole-2-carboxylic acid”, can be achieved through various methods. For instance, the Paal-Knorr pyrrole condensation is a common method used for the synthesis of N-substituted pyrroles . Other methods include the conversion of primary diols and amines to pyrroles catalyzed by a stable manganese complex , and the Cu/ABNO-catalyzed aerobic oxidative coupling of diols and primary amines .Molecular Structure Analysis
The molecular structure of “1-cyclopropyl-1H-pyrrole-2-carboxylic acid” consists of a pyrrole ring attached to a carboxylic acid group and a cyclopropyl group . The pyrrole ring and its carboxyl substituent are close to coplanar .科学研究应用
药物化学中的作用
吡咯亚基是 1-环丙基-1H-吡咯-2-羧酸的一部分,已知它是在关键药物杂环中的一种资源丰富的低分子量化合物 . 它被广泛地认为是一种具有多种活性的生物活性支架 .
抗精神病特性
含吡咯的类似物已知具有抗精神病特性 . 这表明 1-环丙基-1H-吡咯-2-羧酸可能用于开发抗精神病药物。
抗癌应用
已知含吡咯的药物具有抗癌特性,特别是针对白血病、淋巴瘤和骨髓纤维化 . 这表明 1-环丙基-1H-吡咯-2-羧酸在癌症治疗中具有潜在的应用。
抗菌和抗真菌特性
已发现含吡咯的化合物表现出抗菌和抗真菌特性 . 这表明 1-环丙基-1H-吡咯-2-羧酸可用于开发新的抗菌和抗真菌剂。
抗原生动物和抗疟疾应用
已知含吡咯的化合物具有抗原生动物和抗疟疾特性 . 这表明 1-环丙基-1H-吡咯-2-羧酸在治疗原生动物感染和疟疾中具有潜在的应用。
6. 在生物活性化合物合成中的作用 1-环丙基-1H-吡咯-2-羧酸是许多高价值产品的重要平台中间体和构建块,包括氨基酸脯氨酸和生物活性海洋天然产物 .
在 HIV 治疗中的潜在作用
已知含吡咯的化合物能抑制逆转录酶 [人类免疫缺陷病毒 1 型 (HIV-1)] 和细胞 DNA 聚合酶蛋白激酶 . 这表明 1-环丙基-1H-吡咯-2-羧酸在 HIV 治疗中具有潜在的应用。
8. 在高价值产品合成中的作用 1-环丙基-1H-吡咯-2-羧酸 (PCA) 是许多高价值产品的重要平台中间体和构建块 . 这表明 PCA 可用于合成各种高价值产品。
作用机制
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
Without specific information on “1-cyclopropyl-1H-pyrrole-2-carboxylic acid”, it’s difficult to say exactly how it interacts with its targets. Many similar compounds work by binding to specific receptors or enzymes, altering their function and leading to changes in cellular processes .
Biochemical Pathways
Indole derivatives, which have a similar structure, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Result of Action
Without specific studies on “1-cyclopropyl-1H-pyrrole-2-carboxylic acid”, it’s difficult to say what the molecular and cellular effects of its action might be. Similar compounds have been found to have a wide range of biological activities, suggesting that they could have multiple effects at the cellular level .
生化分析
Biochemical Properties
1-Cyclopropyl-1H-pyrrole-2-carboxylic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as pyrrole-2-carboxylate decarboxylase, which catalyzes the decarboxylation of pyrrole-2-carboxylate to pyrrole . This interaction is crucial for understanding the metabolic pathways involving pyrrole derivatives. Additionally, 1-cyclopropyl-1H-pyrrole-2-carboxylic acid may interact with other proteins and biomolecules, influencing their activity and stability.
Cellular Effects
The effects of 1-cyclopropyl-1H-pyrrole-2-carboxylic acid on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of key signaling molecules, leading to alterations in cellular responses. Studies have indicated that 1-cyclopropyl-1H-pyrrole-2-carboxylic acid can affect the expression of genes involved in metabolic pathways, thereby impacting cellular energy production and utilization .
Molecular Mechanism
At the molecular level, 1-cyclopropyl-1H-pyrrole-2-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. For example, its interaction with pyrrole-2-carboxylate decarboxylase involves binding to the active site of the enzyme, thereby inhibiting its activity . This inhibition can lead to changes in the levels of pyrrole derivatives within the cell, affecting various metabolic processes.
Temporal Effects in Laboratory Settings
The stability and degradation of 1-cyclopropyl-1H-pyrrole-2-carboxylic acid over time are critical factors in its biochemical analysis. In laboratory settings, this compound has been observed to exhibit stability under specific conditions, but it may degrade over extended periods or under harsh conditions. Long-term studies have shown that 1-cyclopropyl-1H-pyrrole-2-carboxylic acid can have lasting effects on cellular function, particularly in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of 1-cyclopropyl-1H-pyrrole-2-carboxylic acid vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on cellular processes, while higher doses can lead to toxicity and adverse effects. Studies have identified threshold levels at which the compound transitions from being beneficial to harmful, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
1-Cyclopropyl-1H-pyrrole-2-carboxylic acid is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion and utilization. It plays a role in the decarboxylation of pyrrole derivatives, a process catalyzed by pyrrole-2-carboxylate decarboxylase . This interaction influences the metabolic flux and levels of metabolites within the cell, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of 1-cyclopropyl-1H-pyrrole-2-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound, affecting its bioavailability and efficacy. Studies have shown that 1-cyclopropyl-1H-pyrrole-2-carboxylic acid can be efficiently transported across cellular membranes, facilitating its distribution to target sites within the cell .
Subcellular Localization
The subcellular localization of 1-cyclopropyl-1H-pyrrole-2-carboxylic acid is a key factor in its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Understanding its localization can provide insights into its mechanisms of action and potential therapeutic applications .
属性
IUPAC Name |
1-cyclopropylpyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c10-8(11)7-2-1-5-9(7)6-3-4-6/h1-2,5-6H,3-4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDFAGHFIPYSSIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1155519-52-0 | |
| Record name | 1-cyclopropyl-1H-pyrrole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(3-Phenylpropyl)sulfanyl]ethan-1-ol](/img/structure/B1517975.png)
![2-[4-(4-Amino-2-methylphenyl)-1-piperazinyl]-1-ethanol](/img/structure/B1517977.png)
![[(Cyclopropylmethyl)carbamoyl]formic acid](/img/structure/B1517979.png)

![3-{[(2-Methoxyethyl)sulfanyl]methyl}aniline](/img/structure/B1517981.png)







![2-[(4-Sulfamoylphenyl)sulfanyl]acetic acid](/img/structure/B1517995.png)
![3-[5-Bromo-2-(2-ethoxyethoxy)phenyl]prop-2-enoic acid](/img/structure/B1517996.png)